molecular formula C14H14ClFN2 B15091708 4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine

4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine

Cat. No.: B15091708
M. Wt: 264.72 g/mol
InChI Key: FYHWGTHTWCBBTL-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyrimidine ring, along with a propan-2-yl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoro-6-methylpyrimidine and 4-(propan-2-yl)phenylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 4-chloro-5-fluoro-6-methylpyrimidine and 4-(propan-2-yl)phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere at elevated temperatures (80-100°C) for several hours.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts, bases like triethylamine (Et3N), and solvents such as acetonitrile (MeCN) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets involved can vary based on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine: Lacks the propan-2-yl group on the phenyl ring.

    4-Chloro-5-fluoro-6-methyl-2-[4-(methyl)phenyl]pyrimidine: Contains a methyl group instead of a propan-2-yl group on the phenyl ring.

    4-Chloro-5-fluoro-6-methyl-2-[4-(ethyl)phenyl]pyrimidine: Contains an ethyl group instead of a propan-2-yl group on the phenyl ring.

Uniqueness

4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring and the propan-2-yl group on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14ClFN2

Molecular Weight

264.72 g/mol

IUPAC Name

4-chloro-5-fluoro-6-methyl-2-(4-propan-2-ylphenyl)pyrimidine

InChI

InChI=1S/C14H14ClFN2/c1-8(2)10-4-6-11(7-5-10)14-17-9(3)12(16)13(15)18-14/h4-8H,1-3H3

InChI Key

FYHWGTHTWCBBTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)C(C)C)Cl)F

Origin of Product

United States

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